An In-Depth Technical Guide to Hydrabamine: Chemical Structure and Pharmaceutical Applications
An In-Depth Technical Guide to Hydrabamine: Chemical Structure and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrabamine is a large organic diamine primarily utilized as a salt-forming agent in pharmaceutical formulations. Its most notable application is in the stabilization of penicillin antibiotics, creating less soluble, long-acting depot preparations. This technical guide provides a comprehensive overview of the chemical structure of Hydrabamine and its well-documented use in combination with Penicillin G and Penicillin V. While quantitative biological data and detailed experimental protocols for Hydrabamine itself are sparse in publicly available literature, this document consolidates the existing knowledge on its chemical properties and its role in enhancing the therapeutic profile of penicillins.
Chemical Structure of Hydrabamine
Hydrabamine is a complex diamine with a large, lipophilic structure derived from dehydroabietylamine. This structure is key to its ability to form stable, sparingly soluble salts with acidic drugs like penicillin.
Table 1: Chemical Identifiers for Hydrabamine
| Identifier | Value |
| IUPAC Name | N,N'-bis([[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl])ethane-1,2-diamine |
| Molecular Formula | C₄₂H₆₄N₂ |
| CAS Number | 125-92-8 |
| SMILES | CC(C)c1ccc2c(c1)C[C@H]1--INVALID-LINK--(CNCCNC[C@]3(C)CCC[C@H]4[C@H]3CCc5cc(C(C)C)ccc54)CCC[C@]21C |
| InChI | InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
| InChIKey | XGIHQYAWBCFNPY-AZOCGYLKSA-N |
Table 2: Physicochemical Properties of Hydrabamine
| Property | Value |
| Molecular Weight | 597.0 g/mol |
| XLogP3 | 11.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 9 |
| Topological Polar Surface Area | 24.1 Ų |
| Complexity | 881 |
Pharmaceutical Application: Stabilization of Penicillin
The primary and most well-documented application of Hydrabamine is in the formation of stable salts with penicillin antibiotics, namely Penicillin G and Penicillin V. These salts exhibit reduced solubility in water, which allows for the creation of long-acting intramuscular depot injections. This formulation strategy prolongs the absorption and therapeutic effect of the antibiotic.
Penicillin G Hydrabamine
Penicillin G Hydrabamine is a semi-synthetic antibiotic formed from the reaction of Penicillin G with Hydrabamine.[1][2] This salt was developed to provide a tasteless and stable oral form of penicillin and to be used in long-acting injectable formulations.[2]
Table 3: Properties of Penicillin G Hydrabamine
| Property | Value |
| Molecular Formula | C₇₄H₁₀₀N₆O₈S₂ |
| Molecular Weight | 1265.77 g/mol [2] |
| CAS Number | 3344-16-9[2] |
| Therapeutic Category | Antibacterial[1] |
Penicillin V Hydrabamine
Similar to Penicillin G, Penicillin V can also be formulated as a Hydrabamine salt. Penicillin V Hydrabamine is another form of this antibiotic designed for improved stability and potentially altered pharmacokinetic properties.[3]
Table 4: Properties of Penicillin V Hydrabamine
| Property | Value |
| Molecular Formula | C₇₄H₁₀₀N₆O₁₀S₂ |
| Molecular Weight | 1297.8 g/mol [3] |
| CAS Number | 6591-72-6[3] |
Biological Activity and Mechanism of Action
The biological activity of Hydrabamine-penicillin salts is attributed to the penicillin component. Penicillin G and V are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4] This inhibition leads to a compromised cell wall and ultimately cell lysis in actively growing bacteria.[4]
There is no evidence to suggest that Hydrabamine itself possesses any significant antimicrobial activity. Its role is primarily that of a pharmaceutical excipient, modifying the physicochemical properties of the active drug to achieve a desired therapeutic profile, such as prolonged release.
Experimental Protocols
Detailed experimental protocols from the original studies on Hydrabamine and its penicillin salts are not extensively documented in currently accessible literature. However, standard methodologies for assessing the antimicrobial activity and stability of penicillin formulations would have been employed.
Antimicrobial Susceptibility Testing (AST)
Standard AST methods, such as broth dilution or agar dilution, would be used to determine the Minimum Inhibitory Concentration (MIC) of Penicillin G Hydrabamine and Penicillin V Hydrabamine against susceptible bacterial strains.
Conceptual Experimental Workflow for MIC Determination:
Stability Studies
The stability of Hydrabamine-penicillin salts, particularly in aqueous suspension and in oleaginous formulations, would be assessed by monitoring the concentration of the active penicillin over time under various storage conditions (e.g., temperature, pH). High-performance liquid chromatography (HPLC) is the modern standard method for such stability-indicating assays.
Logical Flow for a Stability Study:
Signaling Pathways
As Hydrabamine's function is primarily pharmaceutical rather than pharmacodynamic, there are no known signaling pathways directly modulated by Hydrabamine itself. The relevant signaling pathway is that of penicillin's interference with bacterial cell wall synthesis, which is a well-established mechanism and not a classical signaling cascade involving intracellular messengers.
Conclusion
Hydrabamine is a historically significant molecule in pharmaceutical sciences, primarily recognized for its role in the development of stable, long-acting formulations of penicillin. Its large, hydrophobic structure facilitates the formation of sparingly soluble salts, thereby altering the pharmacokinetic profile of these critical antibiotics. While detailed contemporary research on the specific biological activities and mechanisms of Hydrabamine is limited, its foundational application in drug formulation represents an important principle in pharmaceutical development. Further research could explore the potential of Hydrabamine and similar molecules in the formulation of other acidic drugs requiring modified release profiles.
